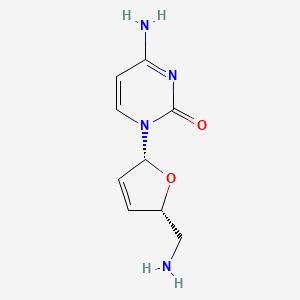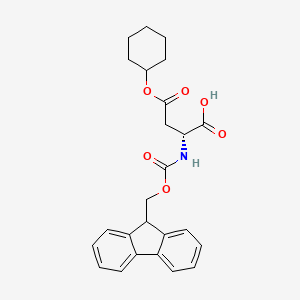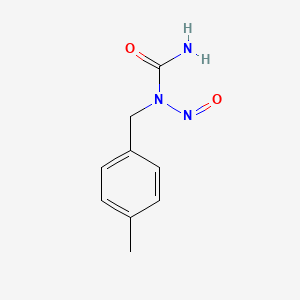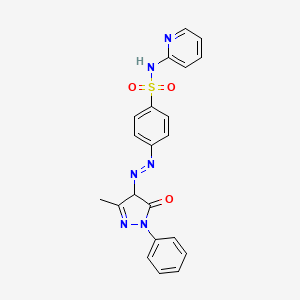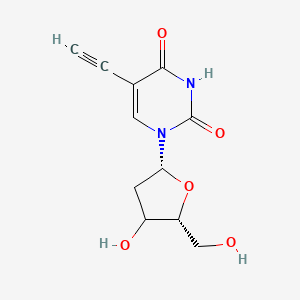
5-Ethynyl-2-deoxyuridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Ethynyl-2-deoxyuridine is a thymidine analogue that is incorporated into the DNA of dividing cells. It is widely used to assay DNA synthesis in cell culture and detect cells in embryonic, neonatal, and adult animals that have undergone DNA synthesis . This compound is particularly valuable in tracking proliferating cells in various biological systems.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethynyl-2-deoxyuridine typically involves the alkylation of 2-deoxyuridine with an ethynyl group. The reaction conditions often include the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the alkylation process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. the general approach involves large-scale synthesis using similar alkylation techniques, followed by purification processes such as recrystallization or chromatography to achieve the desired purity levels .
化学反应分析
Types of Reactions
5-Ethynyl-2-deoxyuridine undergoes several types of chemical reactions, including:
Substitution Reactions: The ethynyl group can participate in nucleophilic substitution reactions.
Cycloaddition Reactions:
Common Reagents and Conditions
Copper(I) Catalysts: Used in CuAAC reactions to facilitate the cycloaddition process.
Azides: React with the ethynyl group in the presence of copper(I) catalysts to form triazoles.
Major Products
The major products formed from these reactions include triazole derivatives, which are often fluorescently labeled for use in various biological assays .
科学研究应用
5-Ethynyl-2-deoxyuridine has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules.
Biology: Employed to label and track proliferating cells in cell culture and in vivo studies.
Medicine: Utilized in cancer research to study cell proliferation and the effects of anti-cancer drugs.
Industry: Applied in the development of diagnostic tools and assays for cell proliferation.
作用机制
5-Ethynyl-2-deoxyuridine is incorporated into the DNA of dividing cells during DNA synthesis. Once incorporated, it can be detected using click chemistry with fluorescent azides. This incorporation can induce DNA damage through the formation of interstrand crosslinks, which are detected by the cell during DNA replication. This leads to the phosphorylation of histone H2AX, arrest in cell cycle progression, and apoptosis .
相似化合物的比较
Similar Compounds
5-Bromo-2-deoxyuridine: Another thymidine analogue used for similar purposes but requires heat or acid treatment for detection.
5-Iodo-2-deoxyuridine: Used in similar applications but has different detection and incorporation properties.
5-Ethyl-2-deoxyuridine: A less commonly used analogue with different chemical properties.
Uniqueness
5-Ethynyl-2-deoxyuridine is unique due to its ability to be detected without the need for heat or acid treatment, making it more convenient and less damaging to the DNA being studied . Its use in click chemistry also provides a highly specific and efficient method for labeling and detecting DNA synthesis .
属性
分子式 |
C11H12N2O5 |
|---|---|
分子量 |
252.22 g/mol |
IUPAC 名称 |
5-ethynyl-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H12N2O5/c1-2-6-4-13(11(17)12-10(6)16)9-3-7(15)8(5-14)18-9/h1,4,7-9,14-15H,3,5H2,(H,12,16,17)/t7?,8-,9-/m1/s1 |
InChI 键 |
CDEURGJCGCHYFH-CFCGPWAMSA-N |
手性 SMILES |
C#CC1=CN(C(=O)NC1=O)[C@H]2CC([C@H](O2)CO)O |
规范 SMILES |
C#CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![19-ethenyl-3,13,17-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15(20),16,18-heptaen-14-one](/img/structure/B12806461.png)
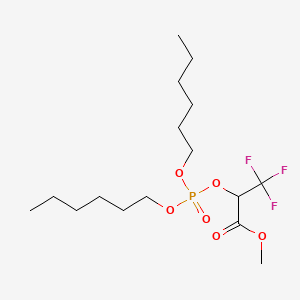
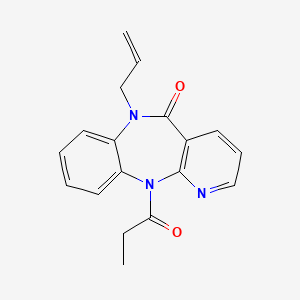
![9-[(2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B12806478.png)

